An In-Depth Technical Guide to (1-Butylpiperidin-2-yl)methanamine (CAS No. 1019341-68-4)
An In-Depth Technical Guide to (1-Butylpiperidin-2-yl)methanamine (CAS No. 1019341-68-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(1-Butylpiperidin-2-yl)methanamine, a substituted piperidine derivative, represents a molecule of significant interest within the landscape of modern medicinal chemistry. The piperidine scaffold is a well-established privileged structure, integral to the design of numerous therapeutic agents due to its favorable pharmacokinetic properties and synthetic tractability.[1] This technical guide provides a comprehensive overview of (1-Butylpiperidin-2-yl)methanamine, including its chemical and physical properties, a detailed exposition of plausible synthetic and analytical methodologies, and an exploration of its potential applications in drug development, particularly in the context of neuropharmacology. The protocols and analyses presented herein are grounded in established principles of organic chemistry and are supplemented with insights from closely related structural analogs to provide a robust framework for researchers.
Introduction to (1-Butylpiperidin-2-yl)methanamine
(1-Butylpiperidin-2-yl)methanamine (CAS No. 1019341-68-4) is a disubstituted piperidine featuring a butyl group on the ring nitrogen and a primary aminomethyl substituent at the 2-position. This unique arrangement of functional groups—a tertiary amine within the piperidine ring and a primary exocyclic amine—imparts distinct chemical characteristics and offers multiple avenues for further chemical modification. The presence of the N-butyl group enhances the lipophilicity of the molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The 2-(aminomethyl)piperidine core is a recognized pharmacophore, with derivatives known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and transporters.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The following table summarizes the key properties of (1-Butylpiperidin-2-yl)methanamine.
| Property | Value | Source |
| CAS Number | 1019341-68-4 | Internal Search |
| Molecular Formula | C₁₀H₂₂N₂ | Internal Search |
| Molecular Weight | 170.30 g/mol | Internal Search |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | Predicted |
| logP (octanol-water partition coefficient) | 1.5997 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
| Rotatable Bonds | 4 | Predicted |
Synthesis of (1-Butylpiperidin-2-yl)methanamine
Proposed Synthetic Pathway: Reductive Amination
Reductive amination is a robust and widely used method for the formation of C-N bonds and is highly suitable for the N-alkylation of amines.[5][6][7] This approach involves the reaction of an amine with a carbonyl compound to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of (1-Butylpiperidin-2-yl)methanamine, the reaction of 2-(aminomethyl)piperidine with butyraldehyde is a logical choice.
Caption: Proposed synthetic workflow for (1-Butylpiperidin-2-yl)methanamine via reductive amination.
Experimental Protocol (Exemplary)
Disclaimer: This protocol is a representative example based on general procedures for reductive amination and has not been optimized for the specific synthesis of (1-Butylpiperidin-2-yl)methanamine.[8]
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Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(aminomethyl)piperidine (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]
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Aldehyde Addition: Add butyraldehyde (1.0-1.2 equivalents) to the stirred solution.
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Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) in portions to the reaction mixture.[9] The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound. The following are standard analytical techniques that would be employed for the characterization of (1-Butylpiperidin-2-yl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation. Both ¹H and ¹³C NMR spectra would provide detailed information about the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group protons (a triplet for the terminal methyl group and multiplets for the methylene groups), as well as signals for the piperidine ring protons and the aminomethyl protons. The chemical shifts and coupling patterns would confirm the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, confirming the carbon skeleton.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of a compound. A reversed-phase HPLC method would be suitable for (1-Butylpiperidin-2-yl)methanamine.
Caption: A typical workflow for HPLC analysis.
Exemplary HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10][11]
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Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Electrospray Ionization (ESI): ESI-MS in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 171.3.
-
Fragmentation Analysis: Tandem MS (MS/MS) of the parent ion would reveal characteristic fragmentation patterns, likely involving cleavage of the butyl group and fragmentation of the piperidine ring, providing further structural confirmation.[12][13]
Potential Applications in Drug Development
The piperidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][14][15] Based on the structural features of (1-Butylpiperidin-2-yl)methanamine, its potential applications likely lie in the modulation of central nervous system (CNS) targets.
Dopamine and Serotonin Receptor Modulation
N-substituted piperidines are known to interact with dopamine and serotonin receptors. The N-butyl group can influence the binding affinity and selectivity for different receptor subtypes.
-
Dopamine Receptors: Derivatives of N-butylpiperidine have been investigated as ligands for dopamine D2, D3, and D4 receptors.[16][17][18] These receptors are implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
-
Serotonin Receptors: The 2-(aminomethyl)piperidine moiety is a structural motif found in ligands for various serotonin (5-HT) receptor subtypes.[19][20] Modulation of the serotonergic system is a key therapeutic strategy for depression, anxiety, and other mood disorders.
Caption: Potential signaling pathways and therapeutic areas for (1-Butylpiperidin-2-yl)methanamine.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling (1-Butylpiperidin-2-yl)methanamine. Although specific GHS data for this compound is not available, general guidelines for handling N-alkylated piperidines and other amines should be followed.[21][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
(1-Butylpiperidin-2-yl)methanamine is a compound with significant potential for further investigation in the field of drug discovery. Its structural features suggest a likely interaction with key CNS targets, making it a valuable candidate for the development of novel therapeutics for neurological and psychiatric disorders. This technical guide provides a foundational understanding of its properties, plausible synthesis, and analytical characterization, offering a starting point for researchers to explore the full potential of this intriguing molecule. Further experimental validation of the proposed methodologies and a thorough investigation of its pharmacological profile are warranted to fully elucidate its therapeutic promise.
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